![molecular formula C13H13NO4 B14202329 Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate CAS No. 835594-22-4](/img/structure/B14202329.png)
Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate is a complex organic compound with a unique structure that includes both a benzoate and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by esterification to introduce the methyl benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-hydroxyethyl)-4-methylthiazole: Shares a similar hydroxyethyl group but has a thiazole ring instead of an oxazole ring.
Methyl 4-(1-hydroxyethyl)benzoate: Similar structure but lacks the oxazole ring.
Uniqueness
Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate is unique due to the presence of both the oxazole and benzoate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
835594-22-4 |
|---|---|
Fórmula molecular |
C13H13NO4 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate |
InChI |
InChI=1S/C13H13NO4/c1-17-13(16)10-4-2-9(3-5-10)12-8-11(6-7-15)18-14-12/h2-5,8,15H,6-7H2,1H3 |
Clave InChI |
RWMVUSBHBRVSOA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=NOC(=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


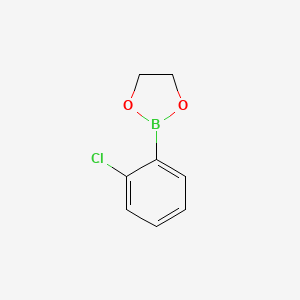

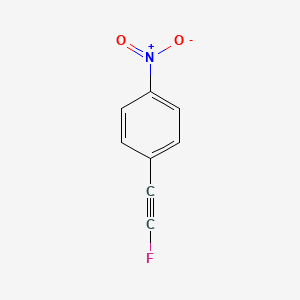
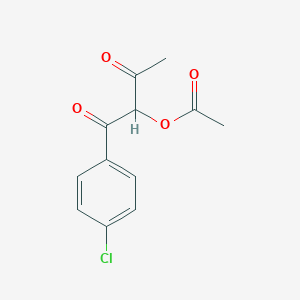

![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
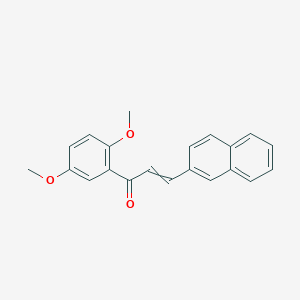
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)


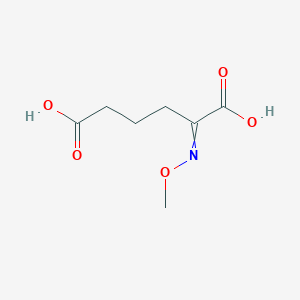
![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)

